IQS-019 mesylate
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Overview
Description
IQS-019 mesylate: is a novel, potent inhibitor of several tyrosine kinases, specifically targeting the B-cell receptor signaling pathway. It inhibits the kinases Lyn, Syk, and Btk with IC50 values of 0.15 µM, 1.6 µM, and 2.1 µM, respectively . This compound is being researched for its potential therapeutic applications, particularly in the treatment of B-cell non-Hodgkin lymphoma .
Preparation Methods
Industrial Production Methods: Industrial production of IQS-019 mesylate would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would need to adhere to stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: IQS-019 mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN).
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
IQS-019 mesylate has several scientific research applications, including:
Mechanism of Action
IQS-019 mesylate exerts its effects by inhibiting key tyrosine kinases involved in the B-cell receptor signaling pathway. The compound specifically targets Lyn, Syk, and Btk kinases, leading to the disruption of downstream signaling events that are crucial for the survival and proliferation of B-cell lymphomas . By inhibiting these kinases, this compound effectively reduces the growth and survival of cancer cells .
Comparison with Similar Compounds
Imatinib mesylate: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Dasatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia and acute lymphoblastic leukemia.
Uniqueness of IQS-019 mesylate: this compound is unique in its ability to simultaneously inhibit multiple tyrosine kinases (Lyn, Syk, and Btk) with high potency. This multi-targeted approach may provide a broader therapeutic effect compared to other inhibitors that target a single kinase .
Properties
Molecular Formula |
C26H29Cl2N7O4S |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid |
InChI |
InChI=1S/C25H25Cl2N7O.CH4O3S/c1-32-10-12-34(13-11-32)16-8-6-15(7-9-16)29-25-30-22(28)18-14-17(24(35)33(2)23(18)31-25)21-19(26)4-3-5-20(21)27;1-5(2,3)4/h3-9,14H,10-13H2,1-2H3,(H3,28,29,30,31);1H3,(H,2,3,4) |
InChI Key |
WZKVSBCDVWAFQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C=C(C(=O)N(C4=N3)C)C5=C(C=CC=C5Cl)Cl)N.CS(=O)(=O)O |
Origin of Product |
United States |
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